5-Chlorovaleronitrile

Description

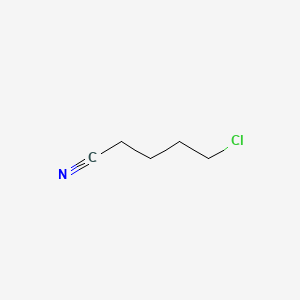

Structure

3D Structure

Properties

IUPAC Name |

5-chloropentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN/c6-4-2-1-3-5-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAWFGSXRPCFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211898 | |

| Record name | 5-Chlorovaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-87-1 | |

| Record name | 5-Chloropentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorovaleronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chlorovaleronitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chlorovaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorovaleronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chlorovaleronitrile chemical properties and structure

An In-Depth Technical Guide to 5-Chlorovaleronitrile: Structure, Properties, and Synthetic Utility

Introduction

This compound, systematically named 5-chloropentanenitrile, is a bifunctional organic compound featuring a terminal chloroalkane and a nitrile group.[1][2] This unique structural arrangement makes it a valuable and versatile building block in organic synthesis, particularly for constructing nitrogen-containing heterocyclic systems and aliphatic chains with desired functionalities. Its dual reactivity allows for sequential or orthogonal chemical transformations, providing a strategic advantage in the synthesis of complex molecules, including pharmaceutical intermediates and specialty chemicals.[3] This guide, intended for researchers and drug development professionals, offers a comprehensive overview of its chemical properties, structural characteristics, reactivity, and practical applications, grounded in established scientific principles and experimental insights.

Molecular Structure and Identification

The molecular identity of this compound is defined by a five-carbon chain, with a chlorine atom at position 5 and a cyano group (-C≡N) at position 1. This structure provides two distinct reactive centers, which is fundamental to its synthetic utility.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-dichlorobutane (1.0 eq), sodium cyanide (1.1 eq), tetrabutylammonium bromide (0.05 eq), and water. Causality: Using a slight excess of NaCN drives the reaction to completion. TBAB acts as a phase-transfer catalyst, shuttling the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.

-

Reaction: Heat the biphasic mixture to 80-85 °C with vigorous stirring. [7]Maintain this temperature for approximately 6 hours. Monitor the reaction progress by GC-MS or TLC. Causality: The elevated temperature provides the necessary activation energy for the Sₙ2 reaction. Vigorous stirring is crucial to maximize the interfacial area between the two phases, enhancing the efficiency of the phase-transfer catalysis.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The organic layer contains the product and unreacted starting material. Separate the layers.

-

Extraction: Extract the aqueous layer twice with dichloromethane to recover any dissolved product. Combine all organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. Causality: Removing water is essential before distillation to prevent bumping and ensure accurate boiling point measurement.

-

Purification: Purify the resulting crude oil by vacuum distillation. Collect the fraction boiling at 92-93 °C at 10 mmHg to yield pure this compound as a colorless liquid. [1]Causality: Vacuum distillation is necessary because the compound's atmospheric boiling point is high, and heating to that temperature could cause decomposition.

Safety and Handling

This compound is a toxic compound and must be handled with appropriate safety precautions. [8]

-

Hazards : Toxic if swallowed, in contact with skin, or if inhaled. [2]It can cause skin and serious eye irritation. [9]* GHS Signal Word : Danger * Personal Protective Equipment (PPE) : Handle only in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [9]* Storage : Store in a cool, dry, and dark place in a tightly sealed container. [1]Recommended storage conditions are 0-4 °C for the short term and -20 °C for long-term storage. [1]* Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [9][10]

Conclusion

This compound is a highly functionalized and synthetically useful molecule. Its bifunctional nature, with a nucleophilic substitution-ready alkyl chloride and a versatile nitrile group, provides chemists with a powerful tool for constructing a wide array of organic molecules. A thorough understanding of its properties, spectroscopic signatures, and reactivity is essential for its effective and safe use in research and development, particularly in the fields of medicinal chemistry and materials science.

References

- Smolecule. (n.d.). Buy this compound | 6280-87-1 | >98%.

- Sigma-Aldrich. (n.d.). This compound 98 6280-87-1.

- ChemicalBook. (n.d.). This compound | 6280-87-1.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 6280-87-1).

- Sigma-Aldrich. (n.d.). Safety data for this compound.

- Santa Cruz Biotechnology. (n.d.). 4-Chlorobutyronitrile | CAS 628-20-6.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80474, this compound.

- Fisher Scientific. (2021). SAFETY DATA SHEET - this compound.

- Google Patents. (n.d.). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.

- NIST. (n.d.). This compound in the NIST WebBook.

- ChemicalBook. (n.d.). 5-Chlorovaleryl chloride synthesis.

- ChemicalBook. (n.d.). 4-Chlorobutyronitrile | 628-20-6.

- Pharmaffiliates. (n.d.). CAS No : 628-20-6 | Product Name : 4-Chlorobutyronitrile.

- Georganics. (2015). This compound Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 4-Chlorobutyronitrile 97 628-20-6.

- Sigma-Aldrich. (n.d.). Safety information for this compound 98%.

- Arctom Scientific. (n.d.). CAS NO. 628-20-6 | 4-Chlorobutyronitrile.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 6280-87-1.

- Achmem. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound(6280-87-1) 1H NMR spectrum.

- Chemsrc. (n.d.). This compound | CAS#:6280-87-1.

- NIST. (n.d.). IR Spectrum for this compound.

- Sigma-Aldrich. (n.d.). Product details for this compound 98%.

- Google Patents. (n.d.). CN107628943A - A kind of preparation method of 5 chlorine valeric chloride.

- NIST. (n.d.). This compound Data Page.

- Sigma-Aldrich. (n.d.). This compound Product Page.

- NIST. (n.d.). NIST Chemistry WebBook, SRD 69.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8061, Valeronitrile.

- ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube.

- LabXchange. (n.d.). Spectroscopy Worked Example Combining IR, MS, and NMR.

- Wikipedia. (n.d.). Pentanenitrile.

- Tokyo Chemical Industry. (n.d.). This compound 6280-87-1.

Sources

- 1. Buy this compound | 6280-87-1 | >98% [smolecule.com]

- 2. This compound | C5H8ClN | CID 80474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 6280-87-1 [chemicalbook.com]

- 4. This compound (CAS 6280-87-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. 5-Chlorovaleryl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. georganics.sk [georganics.sk]

- 9. fishersci.com [fishersci.com]

- 10. This compound | 6280-87-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

synthesis of 5-Chlorovaleronitrile from 1,4-dichlorobutane

An In-depth Technical Guide to the Synthesis of 5-Chlorovaleronitrile from 1,4-Dichlorobutane

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of this compound in Modern Synthesis

In the landscape of pharmaceutical and agrochemical development, the strategic selection of intermediates is paramount to the efficiency, scalability, and economic viability of a synthetic route. This compound (Cl(CH₂)₄CN) emerges as a pivotal bifunctional molecule, a linchpin in the construction of more complex chemical architectures. Its value lies in the orthogonal reactivity of its chloro and nitrile functionalities, allowing for sequential, controlled modifications. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from the readily available precursor, 1,4-dichlorobutane, tailored for researchers, chemists, and process development professionals. This document moves beyond a simple recitation of steps, delving into the causality behind the protocol, ensuring a deep, applicable understanding of the process.

This compound and its derivatives are crucial building blocks in the synthesis of numerous commercial products. For instance, its derivative, 5-chlorovaleryl chloride, is a key intermediate in the production of the anti-thrombotic drugs Cilostazol and Apixaban, as well as advanced herbicides.[1][2][3] The synthetic pathway detailed herein represents a robust and scalable approach to accessing this valuable intermediate.

Pillar I: The Synthetic Blueprint & Mechanistic Rationale

The conversion of 1,4-dichlorobutane to this compound is fundamentally a nucleophilic substitution reaction. The core transformation involves the displacement of one of the chlorine atoms by a cyanide anion (CN⁻).

The Reaction:

Cl-CH₂-CH₂-CH₂-CH₂-Cl + NaCN → Cl-CH₂-CH₂-CH₂-CH₂-CN + NaCl

While seemingly straightforward, achieving high selectivity and yield requires careful control over reaction conditions to mitigate the primary competing reaction: the formation of the dinitrile byproduct, adiponitrile (NC-(CH₂)₄-CN).[4]

Causality of Experimental Design: A Deeper Look

-

Choice of Cyanide Source: Sodium cyanide (NaCN) is commonly used due to its reactivity and cost-effectiveness. Potassium cyanide is an alternative.[1] The reaction is performed in an aqueous solution, but 1,4-dichlorobutane is an organic, water-immiscible substrate. This necessitates a biphasic reaction system.

-

The Role of the Phase-Transfer Catalyst (PTC): To overcome the immiscibility of the organic and aqueous phases, a phase-transfer catalyst is indispensable.[1] Quaternary ammonium salts, such as Tetrabutylammonium Bromide (TBAB), are highly effective.[4] The lipophilic butyl groups of the TBAB cation allow it to shuttle the cyanide anion from the aqueous phase into the organic phase, where it can react with the 1,4-dichlorobutane. This dramatically accelerates the reaction rate.

-

Temperature Control: The reaction is typically conducted at elevated temperatures, around 80-85°C, to ensure a practical reaction rate.[4] However, excessively high temperatures can increase the rate of the second substitution, leading to a higher yield of the undesired adiponitrile byproduct. The specified temperature range represents an optimized balance between reaction speed and selectivity.

-

Controlled Addition: A slow, dropwise addition of the aqueous sodium cyanide solution to the heated mixture of 1,4-dichlorobutane and catalyst is crucial.[4] This maintains a relatively low concentration of the cyanide nucleophile in the organic phase at any given time, favoring the monosubstitution product over the disubstitution product.

Reaction Mechanism: Visualized

The following diagram illustrates the catalytic cycle of the phase-transfer catalyzed nucleophilic substitution.

Caption: Fig. 1: Mechanism of Phase-Transfer Catalysis.

Pillar II: A Self-Validating Experimental Protocol

This protocol is designed for robustness and scalability, integrating in-process controls and characterization steps to ensure the integrity of the final product.

Materials and Equipment

| Material/Equipment | Specification |

| 1,4-Dichlorobutane | Purity ≥ 98% |

| Sodium Cyanide (NaCN) | Purity ≥ 98% |

| Tetrabutylammonium Bromide (TBAB) | Purity ≥ 99% |

| Deionized Water | High-purity, laboratory grade |

| Reactor | Glass-lined or stainless steel with overhead stirrer, reflux condenser, dropping funnel, and temperature probe |

| Separation Funnel | Sized appropriately for the reaction scale |

| Vacuum Distillation Apparatus | For purification |

| Analytical Instruments | GC-MS, FTIR, ¹H NMR |

Experimental Workflow

The overall workflow from setup to pure product is outlined below.

Caption: Fig. 2: Step-by-step experimental workflow.

Step-by-Step Procedure

--- EXTREME CAUTION ADVISED --- Sodium cyanide is a highly toxic substance. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. An emergency cyanide antidote kit should be readily available. Do not handle near acids, as this will liberate highly toxic hydrogen cyanide gas.[5][6][7]

-

Reactor Charging: In a 3-liter reactor equipped with an overhead stirrer, reflux condenser, and temperature probe, charge 1270 g of 1,4-dichlorobutane and 16.5 g of tetrabutylammonium bromide (TBAB).[4]

-

Heating: Begin stirring and heat the mixture to a target temperature of 80-85°C.[4]

-

Nucleophile Addition: Prepare a 30% aqueous solution of sodium cyanide by dissolving the appropriate amount of NaCN in deionized water. Slowly add this solution dropwise to the reactor over a period of approximately 5 hours, maintaining the internal temperature at 80-85°C.[4]

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 80-85°C for an additional hour to ensure the reaction goes to completion.[4]

-

Work-up and Isolation:

-

Cool the reaction mixture to 25°C.[4]

-

Transfer the entire mixture to a large separation funnel.

-

Allow the layers to separate. The lower, denser layer is the organic phase containing the product, this compound, the byproduct adiponitrile, and unreacted 1,4-dichlorobutane.[4] The upper layer is the aqueous phase containing sodium chloride and residual sodium cyanide.

-

Carefully separate and collect the lower organic phase. The upper aqueous phase should be treated as hazardous waste according to institutional protocols.

-

-

Purification:

Pillar III: Authoritative Grounding & Data Integrity

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical methods.

Physicochemical and Spectroscopic Data

The following table summarizes key properties of the target compound, which should be used to verify the purity and identity of the final product.

| Property | Value | Source(s) |

| CAS Number | 6280-87-1 | [8][9][10] |

| Molecular Formula | C₅H₈ClN | [8][9][11] |

| Molecular Weight | 117.58 g/mol | [9][10][12] |

| Appearance | Liquid | [10] |

| Density | 1.045 g/mL at 25 °C | [10] |

| Refractive Index (n20/D) | 1.446 | [10] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [10] |

| ¹H NMR | Refer to spectral databases for detailed shifts. | [13][14] |

| ¹³C NMR | Refer to spectral databases for detailed shifts. | [14] |

| IR Spectrum | Characteristic C≡N stretch observable. | [8] |

Safety and Handling

Safe laboratory practice is non-negotiable when handling the reagents involved in this synthesis.

-

1,4-Dichlorobutane: A combustible liquid and potential irritant. Handle in a well-ventilated area and avoid contact with skin and eyes.

-

Sodium Cyanide: Acutely toxic if swallowed, inhaled, or in contact with skin. Causes damage to organs through prolonged exposure. Contact with acid liberates extremely toxic hydrogen cyanide gas.[6][7] Always handle in a fume hood with appropriate PPE. Ensure an emergency plan and cyanide antidote kit are in place.

-

This compound: Classified as toxic if swallowed, in contact with skin, or if inhaled.[10][15] All handling of the final product should be done with appropriate PPE in a well-ventilated area.

Conclusion

The synthesis of this compound from 1,4-dichlorobutane via phase-transfer catalysis is a robust and industrially relevant method. By understanding the mechanistic principles that dictate the reaction's selectivity and by adhering to a meticulous and safety-conscious experimental protocol, researchers and developers can reliably produce this valuable intermediate. The success of this synthesis is a testament to the power of controlled reaction conditions and the enabling technology of phase-transfer catalysis in modern organic synthesis.

References

- CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google P

-

This compound - NIST WebBook. [Link]

-

Sodium Cyanide - Tongsuh. [Link]

-

This compound - NIST WebBook. [Link]

-

This compound | C5H8ClN | CID 80474 - PubChem. [Link]

-

SODIUM CYANIDE (NaCN) Safety and Handling Guidance. [Link]

-

5-Chlorovaleryl Chloride: A Versatile Intermediate for Pharmaceutical Synthesis. [Link]

- EP3029028A1 - Novel method for synthesizing key intermediate of apixaban - Google P

-

5-Chlorovaleryl Chloride: A Versatile Intermediate for Pharmaceuticals and Agrochemicals. [Link]

-

This compound | Georganics. [Link]

Sources

- 1. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]

- 2. EP3029028A1 - Novel method for synthesizing key intermediate of apixaban - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. 5-Chlorovaleryl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. taekwang.co.kr [taekwang.co.kr]

- 6. taekwang.co.kr [taekwang.co.kr]

- 7. fishersci.com [fishersci.com]

- 8. This compound [webbook.nist.gov]

- 9. scbt.com [scbt.com]

- 10. This compound 98 6280-87-1 [sigmaaldrich.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound 98 6280-87-1 [sigmaaldrich.com]

- 13. This compound(6280-87-1) 1H NMR spectrum [chemicalbook.com]

- 14. This compound | C5H8ClN | CID 80474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. georganics.sk [georganics.sk]

A Comprehensive Technical Guide to the Safe Handling of 5-Chlorovaleronitrile

For Researchers, Scientists, and Drug Development Professionals

Section 1: Hazard Profile and Physicochemical Characteristics

A foundational understanding of a chemical's intrinsic properties is the first step in a robust safety assessment. 5-Chlorovaleronitrile is a combustible liquid that is toxic if swallowed, in contact with skin, or inhaled.[1][2][3] Its primary hazards stem from its acute toxicity and its potential to cause significant skin and eye irritation.[1][4]

It is imperative to consider not only the parent compound but also its potential decomposition products. Under conditions of high heat or in the presence of strong acids, nitriles can hydrolyze to release highly toxic hydrogen cyanide gas. Firefighting measures also note that hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride gas.[4][5]

Table 1: Key Physicochemical and Toxicological Data

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈ClN | [1] |

| Molecular Weight | 117.58 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 92-93 °C @ 10 mmHg | [6] |

| Flash Point | 98 °C (208.4 °F) - Closed Cup | [3][4] |

| Density | 1.045 g/mL at 25 °C | [3] |

| GHS Signal Word | Danger | [1][3] |

| GHS Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH315: Causes skin irritationH319: Causes serious eye irritation | [1][4][6] |

Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable safety measures, treating Personal Protective Equipment (PPE) as the crucial final barrier, not the primary method of protection.

Caption: The hierarchy of controls prioritizes systemic safety measures.

2.1 Engineering Controls: The First Line of Defense Given the high acute inhalation toxicity of this compound, all handling and transfer operations must be performed within a properly functioning and certified chemical fume hood.[2][4] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling harmful vapors and contains any accidental spills.

2.2 Administrative Controls: Codifying Safe Practices A detailed Standard Operating Procedure (SOP) specific to the experiment is mandatory. This document must be read and understood by all personnel involved before work begins. The SOP should include:

-

Precise quantities of this compound and all other reagents.

-

A step-by-step methodology, including safe addition and quenching procedures.

-

Protocols for the disposal of hazardous waste, which must comply with local, regional, and national regulations.[4]

-

Emergency contact information and procedures.

2.3 Personal Protective Equipment (PPE): The Essential Final Barrier While engineering controls are designed to prevent exposure, PPE is required to protect against accidental contact.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield must also be worn over the goggles when transferring the neat liquid or during procedures with a risk of splashing.[7]

-

Hand Protection: Nitrile or neoprene gloves are recommended. Given the high dermal toxicity, double-gloving is a prudent measure when handling the pure substance. Always inspect gloves for tears or pinholes before use.

-

Body Protection: A flame-retardant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are essential to ensure no skin is exposed.

Section 3: Methodologies for Safe Laboratory Handling

The following protocols provide a detailed framework for common laboratory manipulations. They should be adapted as necessary into your specific experimental SOP.

3.1 Protocol: Aliquoting and Weighing

-

Preparation: Before retrieving the reagent, ensure the chemical fume hood is operational and clear of unnecessary items. Don all required PPE (double gloves, goggles, face shield, lab coat).

-

Staging: Place a tared, sealable container on a balance inside the fume hood. Position an absorbent, chemically-resistant pad on the work surface.

-

Transfer: Using a clean glass pipette or syringe, slowly withdraw the required volume of this compound from the primary container. Dispense the liquid carefully into the tared container, avoiding any splashing.

-

Seal and Clean: Immediately and securely cap both the primary container and the receiving vessel. Wipe down the exterior of both containers and any tools with a cloth dampened with isopropanol, and dispose of the cloth as hazardous waste.

3.2 Protocol: Use in a Chemical Reaction

-

Apparatus Setup: Assemble the reaction glassware within the fume hood, ensuring all joints are properly greased (if applicable) and securely clamped. For reactions requiring heating, use a heating mantle connected to a temperature controller and place the entire setup within a secondary containment vessel.

-

Reagent Addition: Add this compound to the reaction vessel slowly, typically via a dropping funnel or syringe pump, especially if the reaction is exothermic. Continuously monitor the reaction for any signs of an uncontrolled exotherm.

-

Work-up and Quenching: All quenching, extraction, and purification steps must be performed within the fume hood. Be particularly cautious during aqueous quenching, as this can generate aerosols.

-

Waste Management: All waste streams—including reaction residues, contaminated solvents, and cleaning materials—must be segregated into a clearly labeled, sealed hazardous waste container.[4]

Section 4: Emergency Response Protocols

Preparedness is critical for mitigating the consequences of an accidental release or exposure.

Caption: A clear workflow for responding to laboratory emergencies.

4.1 Spill Response

-

Small Spill (inside a fume hood): Alert personnel in the immediate area. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[2] Carefully scoop the material into a designated, sealable container for hazardous waste disposal. Decontaminate the area with soap and water.

-

Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department immediately.

4.2 Personnel Exposure

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[4] Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[2][4] Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air at once.[2][4] If breathing is difficult, provide oxygen. Call for immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[4] Call a poison control center or doctor immediately for treatment advice.[2][4]

References

-

PubChem. This compound | C5H8ClN | CID 80474. National Institutes of Health. [Link]

-

Georganics. SAFETY DATA SHEET. This compound. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 6280-87-1). [Link]

Sources

- 1. This compound | C5H8ClN | CID 80474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. georganics.sk [georganics.sk]

- 3. This compound 98 6280-87-1 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Buy this compound | 6280-87-1 | >98% [smolecule.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

The Bifunctional Reactivity of 5-Chlorovaleronitrile: A Technical Guide for Synthetic Applications

Abstract

5-Chlorovaleronitrile (Cl(CH₂)₄CN) stands as a pivotal intermediate in organic synthesis, distinguished by its dual reactivity conferred by the terminal nitrile and chloro functionalities. This technical guide provides an in-depth exploration of the chemical behavior of the nitrile group within this molecule, offering a valuable resource for researchers, scientists, and professionals in drug development. This document navigates through the primary transformations of the nitrile moiety—hydrolysis, reduction, and cycloaddition—while considering the electronic influence of the distal chloro substituent. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to empower the strategic application of this compound in the synthesis of diverse chemical entities.

Introduction: The Unique Chemical Landscape of this compound

This compound, also known as 5-chloropentanenitrile, is a colorless liquid with the chemical formula C₅H₈ClN.[1][2][3] Its synthetic utility is anchored in the presence of two key functional groups: a terminal nitrile (-C≡N) and a primary alkyl chloride (-Cl). The nitrile group, with its sp-hybridized carbon and nitrogen atoms, presents a site of unsaturation and a significant dipole moment, rendering the carbon atom electrophilic.[4] The chloro group, an effective leaving group, introduces a site for nucleophilic substitution.

The interplay between these two functionalities dictates the molecule's reactivity profile. The electron-withdrawing nature of the chloro group, through an inductive effect (-I), enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack compared to a simple aliphatic nitrile. This guide will systematically dissect the characteristic reactions of the nitrile group in this compound, providing a framework for its strategic deployment in complex molecular syntheses.

Hydrolysis: A Gateway to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group in this compound to a carboxylic acid is a fundamental transformation, often serving as the initial step in the synthesis of various pharmaceuticals and specialty chemicals.[4][5] This reaction typically proceeds under acidic or basic conditions via an amide intermediate.[6]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a common and efficient method for converting this compound to 5-chlorovaleric acid. The reaction is typically carried out using a strong mineral acid, such as concentrated hydrochloric acid, and heat.[5][7]

Mechanism: The reaction commences with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which tautomerizes to the more stable amide intermediate. Further hydrolysis of the amide, under the acidic conditions, yields the corresponding carboxylic acid and an ammonium salt.

Experimental Protocol: Synthesis of 5-Chlorovaleric Acid

-

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (30-37%)

-

-

Procedure:

-

To a reaction vessel equipped with a stirrer and a reflux condenser, add this compound.

-

Slowly add concentrated hydrochloric acid to the nitrile. An exothermic reaction may be observed.

-

Heat the reaction mixture to a temperature of 55-70°C with continuous stirring.[8][9]

-

Maintain the temperature and stirring for a period of 5 hours to ensure complete hydrolysis.[8][9]

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting 5-chlorovaleric acid can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane or methyl isobutyl ketone) followed by washing, drying, and removal of the solvent under reduced pressure.[6]

-

-

Quantitative Data: This process is often a prelude to the synthesis of 5-chlorovaleryl chloride, a crucial pharmaceutical intermediate.[5][8] While specific yield data for the isolation of 5-chlorovaleric acid can vary, the overall process from 1,4-dichlorobutane (the precursor to this compound) to 5-chlorovaleryl chloride is reported to be efficient on an industrial scale.[8][9]

| Parameter | Value | Reference(s) |

| Reactants | This compound, Conc. HCl | [5][7][8] |

| Temperature | 55-70 °C | [8][9] |

| Reaction Time | 5 hours | [8][9] |

| Product | 5-Chlorovaleric Acid | [4][5] |

Reduction: Accessing Primary Amines

The reduction of the nitrile group provides a direct route to primary amines, which are versatile building blocks in organic synthesis. For this compound, this transformation yields 5-chloro-1-pentanamine, a bifunctional molecule with potential for further elaboration. The most common reagents for this reduction are lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[7][10][11]

Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines in high yields.[11][12] The reaction involves the nucleophilic addition of hydride ions to the electrophilic nitrile carbon.

Mechanism: The reaction proceeds via two successive additions of hydride (H⁻) from LiAlH₄ to the nitrile carbon. The first addition forms an imine-aluminum complex, which is then further reduced to a diamidoaluminate complex. Aqueous workup then protonates the nitrogen to afford the primary amine.[10]

Experimental Protocol: Synthesis of 5-Chloro-1-pentanamine (Representative)

-

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Water

-

Aqueous Sodium Hydroxide

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, a suspension of LiAlH₄ in anhydrous ether or THF is prepared under an inert atmosphere.[13]

-

A solution of this compound in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature).

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).[13]

-

The resulting granular precipitate of aluminum salts is removed by filtration.

-

The filtrate is dried over an appropriate drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield 5-chloro-1-pentanamine.

-

-

Quantitative Data: While a specific yield for the reduction of this compound was not found in the immediate search, the reduction of nitriles with LiAlH₄ is generally a high-yielding reaction.[11][12]

| Parameter | Value | Reference(s) |

| Reactants | This compound, LiAlH₄ | [10][11] |

| Solvent | Anhydrous Diethyl Ether or THF | [13] |

| Workup | Fieser Workup (H₂O, NaOH(aq), H₂O) | [13] |

| Product | 5-Chloro-1-pentanamine |

Catalytic Hydrogenation

Catalytic hydrogenation offers a more scalable and often safer alternative to metal hydride reductions for the synthesis of primary amines from nitriles.[6] This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium.[14][15][16][17]

Mechanism: The mechanism involves the adsorption of the nitrile and hydrogen onto the catalyst surface. The C≡N triple bond is sequentially hydrogenated, first to an imine intermediate and then to the primary amine.

Experimental Protocol: Catalytic Hydrogenation of this compound (Representative)

-

Materials:

-

This compound

-

Raney Nickel (or another suitable catalyst)

-

Anhydrous solvent (e.g., ethanol, methanol)

-

Hydrogen gas

-

-

Procedure:

-

A solution of this compound in an anhydrous alcoholic solvent is placed in a high-pressure hydrogenation vessel (autoclave).

-

A catalytic amount of Raney nickel is added to the solution.

-

The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure.

-

The mixture is heated to the appropriate temperature and agitated for several hours until the uptake of hydrogen ceases.

-

After cooling and venting the excess hydrogen, the catalyst is removed by filtration through a pad of celite.

-

The solvent is removed from the filtrate under reduced pressure to afford the crude 5-chloro-1-pentanamine, which can be further purified by distillation.

-

-

Quantitative Data: The yield and selectivity of catalytic hydrogenation are highly dependent on the choice of catalyst, solvent, temperature, and pressure.

| Parameter | Value | Reference(s) |

| Reactants | This compound, H₂ | [6][14] |

| Catalyst | Raney Nickel, Pt, or Pd | [6][14][15] |

| Solvent | Ethanol or Methanol | [6] |

| Conditions | Elevated Temperature and Pressure | [16] |

| Product | 5-Chloro-1-pentanamine |

[3+2] Cycloaddition: Construction of Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide is a powerful and widely used method for the synthesis of 5-substituted-1H-tetrazoles.[18][19][20][21] These nitrogen-rich heterocycles are of significant interest in medicinal chemistry as bioisosteres of carboxylic acids. In the case of this compound, this reaction leads to the formation of 5-(4-chlorobutyl)-1H-tetrazole.

Mechanism: The reaction is a concerted pericyclic reaction where the 1,3-dipolar azide adds across the carbon-nitrogen triple bond of the nitrile. The reaction is often catalyzed by Lewis or Brønsted acids.[19]

Experimental Protocol: Synthesis of 5-(4-Chlorobutyl)-1H-tetrazole Derivatives

-

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

A catalyst (e.g., zinc chloride, triethylamine hydrochloride)

-

A high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide - DMF)

-

-

Procedure:

-

A mixture of this compound, sodium azide, and a catalyst is heated in a suitable solvent like DMF.[18]

-

The reaction temperature is typically elevated (e.g., 110 °C) to facilitate the cycloaddition.[18]

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture is cooled and worked up by pouring it into water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the crude tetrazole derivative, which can be further purified by recrystallization or chromatography.

-

-

Quantitative Data: The synthesis of N-substituted derivatives of 5-(4-chlorobutyl)-1H-tetrazole, which are intermediates for pharmaceuticals like cilostazol, often starts with a reaction involving the nitrile group of this compound.[22][23][24][25]

| Parameter | Value | Reference(s) |

| Reactants | This compound, Sodium Azide | [18][19] |

| Catalyst | Lewis or Brønsted acids | [19] |

| Solvent | DMF | [18] |

| Temperature | ~110 °C | [18] |

| Product | 5-(4-Chlorobutyl)-1H-tetrazole |

Reactions with Organometallic Reagents: Formation of Ketones

Nitriles react with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to form ketones after an acidic workup.[26][27] This reaction provides a valuable method for carbon-carbon bond formation.

Mechanism: The organometallic reagent acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile to form a stable imine anion-metal salt complex. This intermediate does not react further with another equivalent of the organometallic reagent. Subsequent hydrolysis of the imine anion in the presence of acid yields the corresponding ketone.[26]

Chemoselectivity Considerations: A key question in the reaction of this compound with a Grignard reagent is the chemoselectivity: will the nucleophile attack the nitrile carbon or displace the chlorine atom via an S_N2 reaction? Grignard reagents are strong bases and can also induce elimination reactions. However, the reaction of Grignard reagents with alkyl halides is generally slower than their addition to carbonyls and nitriles, especially when the halide is primary. Thus, with careful control of reaction conditions, selective addition to the nitrile is often achievable.

Intramolecular Cyclization: A Pathway to Heterocycles

The dual functionality of this compound and its derivatives opens up possibilities for intramolecular cyclization reactions to form heterocyclic structures. For instance, the reduction of this compound to 5-chloro-1-pentanamine, followed by an intramolecular nucleophilic substitution, could potentially lead to the formation of piperidine.[9][24]

Proposed Synthetic Pathway to Piperidine:

-

Reduction of the Nitrile: this compound is first reduced to 5-chloro-1-pentanamine using a suitable method as described in Section 3.

-

Intramolecular Cyclization: The resulting amino-halide, upon treatment with a base, can undergo an intramolecular S_N2 reaction. The amine nitrogen acts as a nucleophile, displacing the chloride to form the six-membered piperidine ring.

Caption: Proposed two-step synthesis of piperidine from this compound.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, primarily due to the distinct and exploitable reactivity of its nitrile and chloro functionalities. This guide has provided a comprehensive overview of the key transformations of the nitrile group, including hydrolysis to carboxylic acids, reduction to primary amines, and [3+2] cycloaddition to form tetrazoles. The influence of the chloro substituent and the potential for intramolecular cyclization highlight the strategic importance of this molecule in the design and synthesis of a wide array of chemical compounds, from pharmaceuticals to specialty materials. The provided experimental protocols and mechanistic discussions serve as a practical resource for chemists to effectively harness the synthetic potential of this compound.

References

-

Wikipedia. Nitrile reduction. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

- Google Patents. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method.

- Google Patents. Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole.

- Google Patents. CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method.

-

PrepChem.com. Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. [Link]

-

ResearchGate. [3 + 2] cycloaddition of nitrile 3ab with sodium azide (5) to the.... [Link]

-

PubMed. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. [Link]

-

ResearchGate. [3+2] Cycloaddition of nitriles with azides. [Link]

-

ACS. [3+2] Cycloaddition reactions of aromatic nitriles with sodium azide to form tetrazoles. [Link]

-

Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

-

Reddit. O.Chem I: Nitrile and its reactivity as an electrophile. [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

-

PubChem. This compound. [Link]

-

Journal of Chemical Education. Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab to Predict Reactivity and Final Products. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

Organic Syntheses. L-VALINOL. [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

YouTube. Reduction of nitriles to amines using LiAlH4. [Link]

-

ElectronicsAndBooks. Theoretical and model studies on the chemoselectivity of a Grignard reagent's reaction with a combined aminonitrile±oxazolidine. [Link]

-

ResearchGate. (PDF) Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. [Link]

-

ResearchGate. Photoenzymatic Intramolecular Cyclization of α-Chloroamides with Allylsilanes. [Link]

-

ResearchGate. (PDF) Catalytic Hydrogenation of Cyanohydrin Esters as a Novel Approach to N‐Acylated β‐Amino Alcohols – Reaction Optimisation by a Design of Experiment Approach. [Link]

-

RSC Publishing. Anionic 5-endo-dig cyclizations: an experimental investigation of in-plane aromaticity involving a non-enolate carbanion nucleophile. [Link]

-

MDPI. Recent Advances in Catalytic Hydrogenation of Furfural. [Link]

-

MDPI. N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. [Link]

-

OUCI. Optimization and Reaction Kinetics Studies on Copper-Cobalt Catalyzed Liquid Phase Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran. [Link]

-

MDPI. Selective Hydrogenation of 5-Acetoxymethylfurfural over Cu-Based Catalysts in a Flow Reactor: Effect of Cu-Al Layered Double Hydroxides Synthesis Conditions on Catalytic Properties. [Link]

- Google Patents. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.

-

NIST WebBook. This compound. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. reddit.com [reddit.com]

- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Optimization and Reaction Kinetics Studies on Copper-Cobalt Catalyzed Liquid Phase Hydrogenation of 5-Hydroxymethylfurf… [ouci.dntb.gov.ua]

- 15. mdpi.com [mdpi.com]

- 16. ch.ic.ac.uk [ch.ic.ac.uk]

- 17. scispace.com [scispace.com]

- 18. Chemoselective Alkylations with N- and C-Metalated Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. apps.dtic.mil [apps.dtic.mil]

- 23. Glutaric acid synthesis - chemicalbook [chemicalbook.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. mdpi.com [mdpi.com]

- 26. ERIC - EJ1110417 - Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab to Predict Reactivity and Final Products, Journal of Chemical Education, 2016-Aug [eric.ed.gov]

- 27. researchgate.net [researchgate.net]

Introduction to 5-Chlorovaleronitrile: A Bifunctional Synthetic Building Block

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Chlorovaleronitrile

This compound, with the chemical formula Cl(CH₂)₄CN, is a versatile bifunctional organic compound that holds significant value as an intermediate in the synthesis of a wide array of more complex molecules.[1] Its structure, containing both an alkyl chloride and a nitrile functional group, imparts a dual reactivity profile that is highly sought after in the fields of medicinal chemistry and materials science. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the electronic landscape of this compound, identifying its key electrophilic and nucleophilic centers and elucidating the reaction mechanisms that govern its synthetic transformations. Understanding this reactivity is paramount for its strategic application in the synthesis of high-value compounds, including pharmaceuticals like the anti-thrombotic drug cilostazol and various antimicrobial agents.[2][3]

Molecular Structure and Electronic Properties

The reactivity of this compound is a direct consequence of its electronic structure. The molecule consists of a five-carbon chain, terminated at one end by a chlorine atom and at the other by a nitrile group (-C≡N).[4][5] The presence of highly electronegative chlorine and nitrogen atoms creates distinct regions of high and low electron density, defining the molecule's electrophilic and nucleophilic sites.

-

Inductive Effect of Chlorine: The chlorine atom is significantly more electronegative than carbon. This disparity causes a strong inductive effect, where the chlorine atom withdraws electron density from the adjacent carbon atom (C-5). This creates a permanent dipole in the C-Cl bond, leaving C-5 electron-deficient and thus susceptible to attack by electron-rich species.[6]

-

Polarity of the Nitrile Group: The nitrile group consists of a carbon atom triple-bonded to a nitrogen atom. Nitrogen is more electronegative than carbon, leading to a strong polarization of the triple bond. The carbon atom of the nitrile group (C-1) is electron-deficient (electrophilic), while the nitrogen atom possesses a lone pair of electrons, making it an electron-rich (nucleophilic) center.[6]

These electronic features are visualized in the diagram below, which highlights the key reactive sites within the molecule.

Caption: Workflow for a typical Sₙ2 reaction at the C-5 position.

Mechanism: Acid-Catalyzed Hydrolysis of the Nitrile Group

The conversion of the nitrile to a carboxylic acid is a powerful transformation. The mechanism involves protonation of the nitrile nitrogen, which greatly enhances the electrophilicity of the nitrile carbon, allowing it to be attacked by a weak nucleophile like water.

Caption: Simplified pathway for the acid-catalyzed hydrolysis of a nitrile.

Physicochemical Data

A summary of key quantitative data for this compound is provided below for easy reference in experimental design.

| Property | Value | Source |

| CAS Number | 6280-87-1 | [4][7] |

| Molecular Formula | C₅H₈ClN | [4][5][7] |

| Molecular Weight | 117.58 g/mol | [7] |

| Appearance | Liquid | |

| Density | 1.045 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.446 | |

| Flash Point | 98 °C (208.4 °F) - closed cup | [1] |

Experimental Protocols

The following protocols are representative of the key transformations involving this compound. They are presented as self-validating systems, including reaction setup, monitoring, workup, and purification.

Protocol 1: Synthesis of 5-Azidovaleronitrile via Sₙ2 Reaction

This protocol describes the substitution of the chloride with an azide group, a versatile functional group for click chemistry and reduction to amines.

Causality: Sodium azide is an excellent nucleophile for Sₙ2 reactions. Dimethylformamide (DMF) is used as a polar aprotic solvent to dissolve the reactants and facilitate the Sₙ2 mechanism without interfering. The aqueous workup is designed to remove the inorganic byproduct (NaCl) and excess sodium azide.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (11.75 g, 100 mmol) and sodium azide (7.8 g, 120 mmol).

-

Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF).

-

Reaction Execution: Heat the mixture to 70 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of water and extract with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Validation: Purify the crude oil by vacuum distillation to obtain 5-azidovaleronitrile as a clear liquid. Characterize the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the disappearance of the C-Cl signal and the appearance of the characteristic azide peak (~2100 cm⁻¹).

Protocol 2: Hydrolysis of this compound to 5-Chlorovaleric Acid

This protocol details the conversion of the nitrile functional group into a carboxylic acid. [2][8] Causality: Concentrated hydrochloric acid serves as both the catalyst and the source of water for the hydrolysis. Refluxing provides the necessary activation energy for the reaction to proceed to completion. The extraction workup separates the organic product from the aqueous acid and ammonium chloride byproduct.

-

Reaction Setup: To a 100 mL round-bottom flask fitted with a reflux condenser, add this compound (5.88 g, 50 mmol).

-

Reagent Addition: Slowly and carefully add 30 mL of concentrated hydrochloric acid (37%).

-

Reaction Execution: Heat the mixture to reflux (approximately 110 °C) with stirring. The reaction mixture will become homogeneous as the reaction proceeds.

-

Monitoring: Continue refluxing for 8-12 hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting nitrile.

-

Workup: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold water. Extract the aqueous phase with dichloromethane (3 x 40 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

Validation: The resulting crude 5-chlorovaleric acid can be purified by vacuum distillation or recrystallization. Confirm the structure via FT-IR (broad O-H stretch around 3000 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹) and ¹H NMR spectroscopy.

Conclusion

This compound is a powerful and versatile synthetic intermediate due to its well-defined and chemically distinct reactive sites. The electrophilic carbon adjacent to the chlorine atom readily undergoes Sₙ2 reactions, while the electrophilic carbon of the nitrile group is susceptible to nucleophilic additions and transformations like hydrolysis and reduction. By understanding the underlying electronic principles and applying the appropriate reaction conditions, researchers can effectively leverage the bifunctional nature of this molecule to construct complex molecular architectures for applications in drug discovery and materials science.

References

-

This compound - NIST Chemistry WebBook. [Link]

- Novel synthesizing method of 5-chloro valeryl chloride - Google P

-

This compound - NIST Chemistry WebBook. [Link]

-

Chemical Properties of this compound (CAS 6280-87-1) - Cheméo. [Link]

-

This compound | C5H8ClN | CID 80474 - PubChem. [Link]

-

Nucleophiles and Electrophiles - Chemistry Steps. [Link]

-

Label the electrophilic and nucleophilic sites in each molecule - YouTube. [Link]

-

This compound - NIST. [Link]

-

This compound - NIST. [Link]

-

Identifying nucleophilic and electrophilic centers (video) - Khan Academy. [Link]

-

Nucleophiles and Electrophiles - Master Organic Chemistry. [Link]

Sources

- 1. 5-氯戊腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]

- 3. This compound | 6280-87-1 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. Nucleophiles and Electrophiles - Chemistry Steps [chemistrysteps.com]

- 7. scbt.com [scbt.com]

- 8. 5-Chlorovaleryl chloride synthesis - chemicalbook [chemicalbook.com]

A Senior Scientist's Guide to Leveraging 5-Chlorovaleronitrile in Modern Heterocyclic Synthesis

Abstract: 5-Chlorovaleronitrile, a bifunctional C5 building block, stands out as a remarkably versatile precursor in the synthesis of diverse heterocyclic scaffolds. Its unique architecture, featuring a terminal nitrile group and a primary alkyl chloride, offers orthogonal reactivity that can be strategically exploited to construct a wide array of nitrogen- and multi-heteroatom-containing ring systems. This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of its applications. We will move beyond simple reaction schemes to explore the causality behind experimental choices, offering field-proven insights into protocol design and mechanistic considerations for synthesizing key heterocyclic structures such as piperidines, pyridines, and tetrazoles.

Chapter 1: The Chemical Personality of this compound

Before embarking on complex synthetic pathways, it is crucial to understand the intrinsic properties and reactivity of our starring building block. This compound, also known as 5-chloropentanenitrile, is a liquid at room temperature with a unique combination of functional groups that dictate its synthetic utility.[1]

Physicochemical & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of a self-validating and safe protocol. All handling should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][3]

| Property | Value | Source |

| CAS Number | 6280-87-1 | |

| Molecular Formula | C₅H₈ClN | [1] |

| Molecular Weight | 117.58 g/mol | [1] |

| Appearance | Liquid | |

| Density | 1.045 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.446 | [4] |

| Flash Point | 98 °C (208.4 °F) - closed cup | |

| Hazard Codes | H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled) | [1][2] |

| Signal Word | Danger | [2] |

Expert Insight: The toxicity of this compound necessitates careful handling.[1][2] Its relatively high flash point suggests it is not dangerously flammable, but it should still be kept away from ignition sources. Incompatible materials include strong oxidizing agents, acids, bases, and reducing agents.[3]

The Duality of Reactivity

The synthetic power of this compound lies in the distinct reactivity of its two functional groups:

-

The Alkyl Chloride: A classic electrophilic site, the primary chloride is susceptible to nucleophilic substitution (S_N2) reactions. This allows for the straightforward introduction of amines, azides, and other nucleophiles, which is often the first step in a cyclization sequence.

-

The Nitrile Group: This group is a versatile functional handle. It can act as an electrophile, be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heteroaromatic rings like tetrazoles.

This duality allows for carefully orchestrated, often intramolecular, reactions where one part of the molecule is set up to react with the other, leading directly to the desired heterocyclic core.

Chapter 2: Synthesis of Saturated Heterocycles: The Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs.[5][6] this compound is an excellent starting point for its synthesis via intramolecular cyclization.

Mechanism & Strategy: Intramolecular Reductive Amination

A robust and common strategy is the intramolecular reductive amination.[7][8] The core logic is to first convert the nitrile group into a primary amine. This newly formed nucleophile is then perfectly positioned to attack the electrophilic carbon bearing the chloride, forming the six-membered ring.

Causality Behind the Choice: Why not simply react this compound with ammonia to form 5-aminovaleronitrile and let it cyclize? While possible, the direct reduction of the nitrile in the presence of a primary amine (formed in situ) is often a more controlled, one-pot procedure. The choice of reducing agent is critical. A powerful reducing agent like LiAlH₄ could potentially reduce the nitrile, but milder, more selective reagents are often preferred for process safety and control. Catalytic hydrogenation is an excellent choice as it is clean and effective.

Experimental Protocol: Synthesis of Piperidine

This protocol outlines a typical procedure for the synthesis of piperidine from this compound via catalytic hydrogenation, which serves to both reduce the nitrile and facilitate the intramolecular cyclization.

Step 1: Reaction Setup

-

To a high-pressure autoclave, add this compound (1 eq.).

-

Add a suitable solvent, such as methanol or ethanol.

-

Carefully add a hydrogenation catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C) (typically 5-10 mol%).

Step 2: Hydrogenation and Cyclization

-

Seal the autoclave and purge several times with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

-

Heat the reaction mixture (e.g., 50-80 °C) with vigorous stirring. The reaction progress can be monitored by observing hydrogen uptake or by analytical techniques like GC-MS.

Step 3: Workup and Isolation

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

The resulting solution contains piperidine, likely as its hydrochloride salt due to the formation of HCl during the cyclization.

-

Basify the filtrate with a strong base (e.g., NaOH solution) to a pH > 12.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield piperidine.

Trustworthiness: This protocol is self-validating. The formation of HCl as a byproduct naturally protonates the piperidine product, sequestering it in the polar solvent and preventing side reactions. The final basic workup is essential to deprotonate the product for extraction into an organic solvent.

Visualization: Piperidine Synthesis Workflow

Caption: Key steps in the Thorpe-Ziegler cyclization.

Chapter 4: Building Complexity: this compound in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid assembly of complex molecules in a single pot. [9][10][11][12][13][14]The dual functionality of this compound makes it an intriguing substrate for designing novel MCRs to generate heterocyclic libraries.

Expert Insight: While established named MCRs might not directly use this compound, its principles can be applied. For instance, one could envision a reaction where an amine, an aldehyde, and this compound are combined. The amine and aldehyde could first form an imine, which is then alkylated by the this compound. The nitrile could then be transformed in a subsequent step to induce cyclization, creating a diverse set of substituted piperidines. This approach leverages the principles of pot, atom, and step economy (PASE) that are central to green chemistry. [10][12]

Chapter 5: Expanding the Heteroatom Scope: Synthesis of Tetrazoles

The nitrile group of this compound is an ideal handle for [3+2] cycloaddition reactions, most notably with azides to form tetrazoles. Tetrazoles are important bioisosteres for carboxylic acids in drug design, offering improved metabolic stability and pharmacokinetic properties. [15]

Mechanism & Strategy: [3+2] Cycloaddition

The reaction of a nitrile with an azide, typically sodium azide, in the presence of a Lewis acid or a proton source, leads to the formation of a 5-substituted tetrazole. [15][16][17][18][19] Causality Behind the Choice: The reaction requires activation of the nitrile. This is often achieved with catalysts like zinc(II) salts or by using an ammonium salt (e.g., triethylammonium chloride) which provides a proton source to form hydrazoic acid in situ. [17]The choice of solvent is also important; polar aprotic solvents like DMF are common as they help to solubilize the azide salt. [15][19]

Experimental Protocol: Synthesis of 5-(4-chlorobutyl)-1H-tetrazole

Step 1: Reaction Setup

-

To a round-bottom flask, add this compound (1 eq.), sodium azide (NaN₃) (1.2-1.5 eq.), and a catalyst such as zinc chloride (ZnCl₂) (0.1-0.2 eq.) or triethylammonium chloride (1.1 eq.).

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF) or toluene.

Step 2: Cycloaddition

-

Heat the reaction mixture with stirring (e.g., 100-130 °C) for several hours (4-24 h). Monitor the reaction by TLC or LC-MS.

Step 3: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with dilute HCl. This protonates the tetrazole and neutralizes any unreacted azide. Caution: Acidification of sodium azide can produce highly toxic and explosive hydrazoic acid (HN₃). This step must be performed slowly, with cooling, and in a well-ventilated fume hood.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualization: Tetrazole Formation Workflow

Caption: Reagents and process for tetrazole synthesis.

Conclusion

This compound is more than just a simple bifunctional molecule; it is a strategic precursor for accessing some of the most important heterocyclic scaffolds in modern chemistry and drug discovery. [20][21][22]By understanding the interplay between its alkyl chloride and nitrile functionalities, and by making informed choices about reagents and reaction pathways—be it through reductive amination, Thorpe-Ziegler cyclization, or cycloaddition—researchers can efficiently construct saturated and aromatic ring systems. The protocols and mechanistic insights provided in this guide serve as a foundation for both established applications and the development of novel synthetic methodologies, underscoring the enduring value of this compound in the synthetic chemist's toolbox.

References

-

This compound Safety Data Sheet. Georganics. [Link]

-

This compound. PubChem, National Institutes of Health. [Link]

-

Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Semantic Scholar. [Link]

-

Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central, National Institutes of Health. [Link]

-

Novel Synthesis of 5-Substituted-Tetrazoles. Georgia Institute of Technology. [Link]

-

Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. ResearchGate. [Link]

-

Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. PubMed, National Institutes of Health. [Link]

-

Thorpe reaction. Wikipedia. [Link]

-

REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Thorpe-Ziegler Reaction. Chem-Station. [Link]

-

Thorpe reaction. L.S. College, Muzaffarpur. [Link]

-

Thorpe-Ziegler reaction. Buchler GmbH. [Link]

-

Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. Bentham Open. [Link]

-

Multicomponent interphase synthesis of heterocyclic compounds (Review). OUCI. [Link]

-

Recent Developments on Five-Component Reactions. PubMed Central, National Institutes of Health. [Link]

-

Does piperidine work in reductive amination like this? Reddit. [Link]

-

Multicomponent Reactions. Organic Chemistry Portal. [Link]

-

An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. PubMed Central, National Institutes of Health. [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. University of Toyama. [Link]

-

Multicomponent Reactions. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central, National Institutes of Health. [Link]

-

Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]

-

1.2 Multicomponent reactions. Refubium - Freie Universität Berlin. [Link]

-

Reductive amination of piperazine. Reddit. [Link]

-

This compound. NIST WebBook. [Link]

- Synthesis of piperidine and piperazine compounds as ccr5 antagonists.

-

General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]

-

I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine using malononitrile as a C1 synthon. Royal Society of Chemistry. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. [Link]

-

Dearomative cyclization of pyridines/isoquinolines with cyclopropenones: access to indolizinones and benzo-fused indolizinones. Royal Society of Chemistry. [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

Sources

- 1. This compound | C5H8ClN | CID 80474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. georganics.sk [georganics.sk]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 6280-87-1 [chemicalbook.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Multicomponent interphase synthesis of heterocyclic compounds (Review) [ouci.dntb.gov.ua]

- 10. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multicomponent Reactions [organic-chemistry.org]

- 12. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 15. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Synthesis of 5-Substituted Tetrazoles from Nitriles | Semantic Scholar [semanticscholar.org]

- 17. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]

- 18. researchgate.net [researchgate.net]

- 19. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ijpsr.com [ijpsr.com]

- 21. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 22. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of a Bifunctional Building Block: A Technical Guide to the Discovery of Novel Reactions Using 5-Chlorovaleronitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Simple Molecule

In the landscape of organic synthesis, the pursuit of novel molecular architectures with enhanced efficiency and complexity is a perpetual endeavor. Central to this pursuit is the strategic utilization of versatile building blocks that can participate in a variety of bond-forming events. 5-Chlorovaleronitrile, a readily available bifunctional molecule incorporating both a reactive alkyl chloride and a synthetically malleable nitrile group, has long served as a reliable precursor in multi-step syntheses.[1][2] However, its potential as a linchpin in the discovery of novel, complexity-generating reactions is an area of burgeoning interest. This technical guide, designed for the discerning researcher, delves into the core reactivity of this compound and explores its application in the development of innovative synthetic methodologies for the construction of valuable heterocyclic scaffolds. By moving beyond its traditional role as a simple linker, we uncover its capacity to drive the formation of intricate molecular frameworks relevant to pharmaceutical and agrochemical research.[3]

I. Foundational Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The terminal chloride is a prime electrophilic site for nucleophilic substitution , while the nitrile moiety can act as both an electrophile and a nucleophile precursor, and can be readily transformed into a variety of other functional groups such as amines and carboxylic acids.[2]

Nucleophilic Substitution at the Terminus